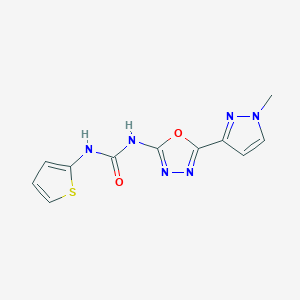![molecular formula C18H13ClN6OS B2748629 N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide CAS No. 868969-71-5](/img/structure/B2748629.png)
N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide” is a complex organic compound . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to show versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of rings, including a triazole ring and a pyridazin ring . The presence of these rings suggests that the compound could have interesting chemical properties and potential biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized through various chemical routes and evaluated for their biological activities. For example, triazolopyrimidine and pyridotriazine derivatives were synthesized from hydrazinyl-pyridine-3-carbonitrile, showing antimicrobial and antioxidant activities upon evaluation. These compounds were subjected to molecular docking screenings, revealing moderate to good binding energies, suggesting their potential as therapeutic agents (Flefel et al., 2018). Similarly, pyrimidooxadiazine and triazolopyrimidooxadiazine derivatives have been evaluated for their cytotoxic activities in human cancer cell lines, indicating that compounds with triazole moiety fused to the core structure are more active than those without, suggesting a path towards the development of novel anticancer agents (Mousavi et al., 2015).
Potential Anticancer Agents
The exploration of [1,2,4]triazolo[4,3-b]pyridazine derivatives as anticancer agents has been a significant area of research. Compounds synthesized using this core structure have shown cytotoxic effects against breast cancer cells, with certain derivatives demonstrating potent efficacy in inhibiting tumor growth in vitro. This suggests that modifications to the [1,2,4]triazolo[4,3-b]pyridazine scaffold can lead to the development of effective anticancer therapies (Kohandel et al., 2021).
Antimicrobial and Antioxidant Properties
The [1,2,4]triazolo[4,3-b]pyridazine derivatives have also been evaluated for their antimicrobial properties. Some compounds have demonstrated pronounced antimicrobial activity, highlighting their potential as leads for the development of new antimicrobial agents. Additionally, certain derivatives exhibit antioxidant activities, further underscoring the versatility of this chemical scaffold in the development of compounds with diverse therapeutic properties (Bhuiyan et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6OS/c19-13-2-1-3-14(10-13)21-16(26)11-27-17-5-4-15-22-23-18(25(15)24-17)12-6-8-20-9-7-12/h1-10H,11H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGARPTQVLMVEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
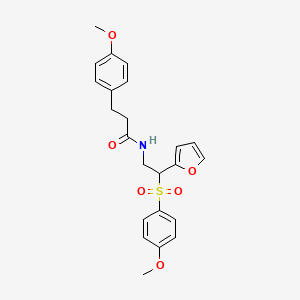
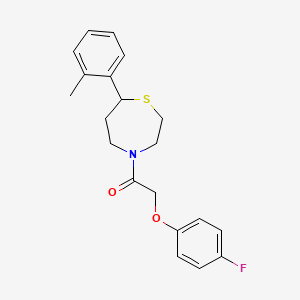
![1-[6-(4-Methoxyphenoxy)-2-methyl-3-pyridinyl]-1-ethanone](/img/structure/B2748551.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2748552.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfinyl}-1,2,3-thiadiazole](/img/structure/B2748554.png)
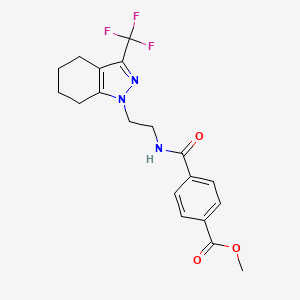

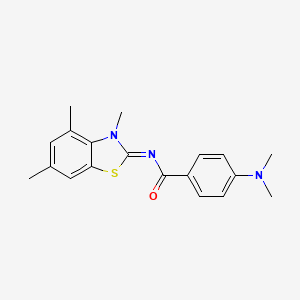
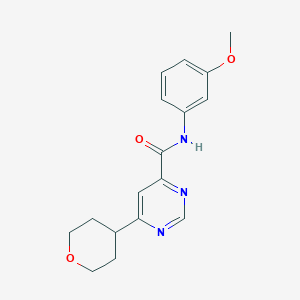

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)
